molecular formula C14H12N4O4 B1212379 4-Nitrophenyl 4-guanidinobenzoate CAS No. 21658-26-4

4-Nitrophenyl 4-guanidinobenzoate

Cat. No. B1212379
CAS RN: 21658-26-4
M. Wt: 300.27 g/mol
InChI Key: CFOQGBUQTOGYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 4-guanidinobenzoate hydrochloride (pNPGB) is a trypsin substrate . It is more water-soluble than 4-methylumbelliferyl 4-guanidinobenzoate and is preferred in spectrophotometric assay .


Synthesis Analysis

The aryl 4-guanidinobenzoate, 4’-nitrophenyl 4-guanidinobenzoate (NPGB), is a potent inhibitor of sperm acrosin, an enzyme with an essential function in the fertilization process . NPGB prevents fertilization in a number of animal species and is a good lead compound for the development of contraceptive agents .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 4-guanidinobenzoate is C14H12N4O4 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 4-guanidinobenzoate is 300.27 g/mol .

Scientific Research Applications

Protease Inhibitor and Substrate

pNPGB is known to be a protease inhibitor and substrate . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes. As a substrate, pNPGB can be used in experiments to measure the activity of proteases.

Trypsin Substrate

pNPGB is a trypsin substrate . Trypsin is a serine protease that cleaves proteins on the C-terminal side of lysine and arginine amino acid residues. The use of pNPGB allows researchers to study the activity of trypsin in various biological processes.

Active Site Titration Experiments

pNPGB has been used as a substrate for trypsin in active site titration experiments . These experiments help in understanding the active sites of enzymes, which are the regions where substrate molecules bind and undergo a chemical reaction.

Pre-treatment of Mosquito Eggs

In the field of entomology, pNPGB has been used for pre-treating mosquito eggs in the interplasmid transposition assay . This helps in the study of gene transfer mechanisms in mosquitoes.

Component of Isotonic Buffer

pNPGB has been used as a component of isotonic buffer to moisten filter paper for mosquito embryo collection . This aids in the collection and preservation of mosquito embryos for further study.

Phenoloxidase Enzyme Inhibitor

pNPGB inhibits the phenoloxidase enzyme and delays embryo chorionic membrane hardening . Phenoloxidase plays a crucial role in the immune response of insects, and its inhibition can provide insights into insect immunity.

Mechanism of Action

    Target of Action

    The primary target of 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is the phenoloxidase enzyme . This enzyme plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation, immune response, and wound healing.

    Mode of Action

    pNPGB acts as a protease inhibitor . It interacts with the phenoloxidase enzyme, inhibiting its activity. This interaction results in the delay of the hardening of the embryo chorionic membrane .

    Pharmacokinetics

    It is known that pnpgb is soluble in formic acid , which may influence its absorption and distribution in the body

    Result of Action

    The inhibition of the phenoloxidase enzyme by pNPGB leads to a delay in the hardening of the embryo chorionic membrane . This could potentially affect the development and survival of the embryo.

    Action Environment

    The action, efficacy, and stability of pNPGB can be influenced by various environmental factors. For instance, the pH of the environment could affect the solubility and therefore the bioavailability of pNPGB. Additionally, temperature may also play a role in the stability of the compound .

Safety and Hazards

When handling 4-Nitrophenyl 4-guanidinobenzoate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Do not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . This suggests that 4-Nitrophenyl 4-guanidinobenzoate could be used in future research to assess the activity of newly synthesized nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQGBUQTOGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19135-17-2 (hydrochloride)
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90176041
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 4-guanidinobenzoate

CAS RN

21658-26-4
Record name 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21658-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action of 4-nitrophenyl 4-guanidinobenzoate?

A1: 4-Nitrophenyl 4-guanidinobenzoate acts as a potent serine protease inhibitor. [, , ] Specifically, it demonstrates significant inhibitory activity against acrosin, a serine protease found in sperm acrosomes and essential for fertilization. [, , ] This inhibition arises from the compound's ability to bind to the active site of acrosin, preventing its enzymatic activity. [, , ]

Q2: How does the structure of 4-nitrophenyl 4-guanidinobenzoate contribute to its activity?

A2: The structure of 4-nitrophenyl 4-guanidinobenzoate is crucial for its inhibitory activity. It comprises a guanidinobenzoate group, which mimics the structure of arginine, the natural substrate of trypsin-like proteases like acrosin. [, ] The nitrophenyl group enhances the compound's binding affinity to the acrosin active site. []

Q3: Are there any challenges in utilizing 4-nitrophenyl 4-guanidinobenzoate as a contraceptive?

A4: One challenge lies in the permeability of the sperm acrosomal membrane. [] While 4-nitrophenyl 4-guanidinobenzoate demonstrates in vitro acrosin inhibition, it might face difficulty penetrating the acrosomal membrane to exert its effect effectively in vivo. [] Further research is necessary to develop strategies for efficient delivery to its target site.

Q4: What is the molecular weight and formula of 4-nitrophenyl 4-guanidinobenzoate?

A4: The molecular formula of 4-nitrophenyl 4-guanidinobenzoate is C14H14N4O4, and its molecular weight is 302.28 g/mol. You can find information on suppliers and spectroscopic data through chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q5: How does 4-nitrophenyl 4-guanidinobenzoate compare to other acrosin inhibitors?

A6: Research has explored various aryl 4-guanidinobenzoates as potential acrosin inhibitors. [] These studies revealed a range of inhibitory activities, with 4-nitrophenyl 4-guanidinobenzoate often emerging as one of the more potent inhibitors. [] Interestingly, some studies suggest limited selectivity for acrosin over other serine proteases like trypsin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.